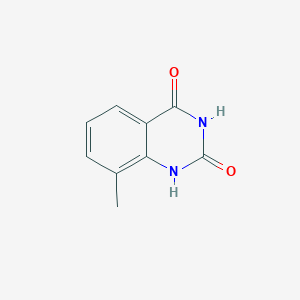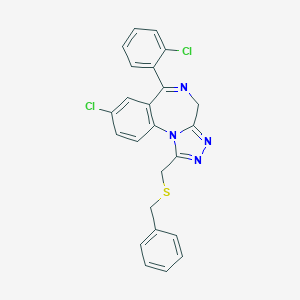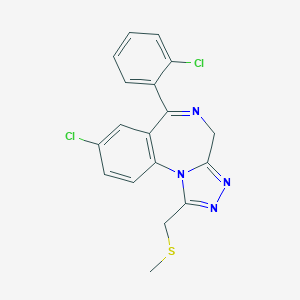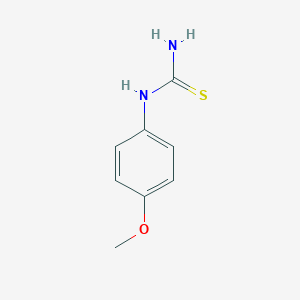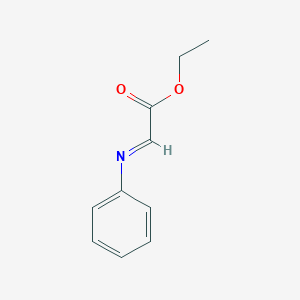
Bis(3-metilfenil)metanona
Descripción general
Descripción
Bis(3-methylphenyl)methanone, also known as Di-m-tolylmethanone, is a chemical compound with the molecular formula C15H14O . It has a molecular weight of 210.27 g/mol . The IUPAC name for this compound is bis(3-methylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of Bis(3-methylphenyl)methanone consists of two 3-methylphenyl groups attached to a methanone (C=O) group . The InChI code for this compound is 1S/C15H14O/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10H,1-2H3 .Physical And Chemical Properties Analysis
Bis(3-methylphenyl)methanone has a melting point of 45-46 degrees Celsius . It has a molecular weight of 210.27 g/mol and a complexity of 222 . It has no hydrogen bond donor count and has one hydrogen bond acceptor count .Aplicaciones Científicas De Investigación
Ciencia de Materiales: Dopaje de Polímeros
La Bis(3-metilfenil)metanona se ha utilizado en el campo de la ciencia de materiales, particularmente en la optimización de las propiedades láser de las películas poliméricas. Actúa como una molécula orgánica transportadora de huecos cuando se dopa con polímeros como el poliestireno . Esta aplicación es crucial en el desarrollo de láseres orgánicos de estado sólido, que son prometedores para diversos avances tecnológicos debido a sus longitudes de onda láser sintonizables.
Ciencia de la Vida: Productos Biocidas
En las ciencias de la vida, la this compound podría estar potencialmente involucrada en la formulación de productos biocidas. Si bien las aplicaciones específicas en este dominio no se detallan en los resultados de la búsqueda, la inclusión del compuesto en bases de datos relacionadas con sustancias biocidas sugiere su relevancia .
Síntesis Química: Derivados de Imidazol
El compuesto juega un papel en la síntesis química, particularmente en la creación de derivados de imidazol. Los compuestos de imidazol tienen una amplia gama de propiedades químicas y biológicas, lo que los hace significativos en la síntesis de nuevos fármacos con diversas actividades farmacológicas .
Investigación Analítica: Material de Referencia Estándar
En la investigación analítica, la this compound sirve como material de referencia estándar. Sus propiedades bien definidas, como el punto de fusión y el peso molecular, permiten que se utilice como referencia en varios procedimientos analíticos para garantizar la precisión y la coherencia en los hallazgos de la investigación .
Propiedades
IUPAC Name |
bis(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXDIDXEMHMPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182742 | |
| Record name | Bis(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2852-68-8 | |
| Record name | Bis(3-methylphenyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(3-methylphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

